Violacein

概要

説明

準備方法

合成経路と反応条件

ビオラセインは、2つのトリプトファン分子の酵素的縮合によって合成されます。 このプロセスには、vioABCDE遺伝子クラスターによってコードされる5つの主要なタンパク質が関与しています . 生合成は、L-トリプトファンのインドール-3-ピルビン酸への酸化から始まり、その後、いくつかの酵素反応を経てビオラセインが生成されます . 反応条件は、通常、好気性環境と、最初の酸化段階に必要なFAD(フラビンアデニンジヌクレオチド)などの特定の補因子を必要とします .

工業生産方法

ビオラセインの工業生産は、主に微生物発酵によって達成されます。 遺伝子工学と合成生物学の手法は、ビオラセイン産生菌の収率を高めるために使用されます . pH、温度、栄養素の利用可能性などの発酵条件を最適化することは、生産を最大化するために不可欠です .

化学反応の分析

反応の種類

ビオラセインは、酸化、還元、置換などのさまざまな化学反応を起こします .

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、デオキシビオラセイン(ビオラセインの還元型)と、使用された試薬に応じてさまざまな置換誘導体が含まれます .

科学研究への応用

ビオラセインは、幅広い科学研究への応用を持っています:

科学的研究の応用

Anticancer Properties

Violacein has been extensively studied for its anticancer effects. It exhibits cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), leukemia (HL-60), and colorectal cancer (Caco-2 and HT-29) cells. The compound induces apoptosis through mechanisms involving caspase activation and reactive oxygen species production.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 500 | Apoptosis via caspase activation |

| HL-60 | 700 | Induction of immunogenic cell death |

| Caco-2 | 400 | Inhibition of proliferation and migration |

| HT-29 | 450 | Activation of inflammatory pathways |

Studies have shown that this compound's effectiveness can vary among different cell types, indicating its potential for targeted cancer therapies .

Antimicrobial Activity

This compound demonstrates broad-spectrum antimicrobial activity against various pathogens, including antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). It acts synergistically with other antibiotics, enhancing their efficacy.

Table 2: Antimicrobial Efficacy of this compound Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against MRSA |

| Escherichia coli | 16 µg/mL | Broad-spectrum activity |

| Candida albicans | 8 µg/mL | Antifungal properties |

The compound's ability to inhibit both bacterial and fungal growth makes it a candidate for treating infections caused by resistant microorganisms .

Immunomodulatory Effects

Recent studies highlight this compound's role in modulating immune responses. It has been shown to reduce pro-inflammatory cytokines such as TNF-α and IL-6 while increasing anti-inflammatory cytokines like IL-10. This dual action suggests potential therapeutic uses in autoimmune diseases and inflammatory conditions.

Table 3: Cytokine Modulation by this compound

| Cytokine | Effect of this compound |

|---|---|

| TNF-α | Decreased |

| IL-6 | Decreased |

| IL-10 | Increased |

This immunomodulatory property positions this compound as a promising candidate for treating conditions characterized by chronic inflammation .

Potential in Therapeutic Applications

This compound has been explored for its potential in treating various diseases beyond cancer and infections. Its antioxidant properties may be beneficial in managing oxidative stress-related conditions, including neurodegenerative diseases.

Gastroprotective Effects

Research indicates that this compound can protect gastric mucosa from damage induced by non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, suggesting its utility in gastrointestinal disorders .

Antiparasitic Activity

The compound exhibits antiparasitic effects against protozoan parasites responsible for diseases such as malaria and leishmaniasis, making it a candidate for further investigation in tropical medicine .

Industrial Applications

Beyond its pharmaceutical potential, this compound has applications in various industries:

- Cosmetics : Due to its color properties and antioxidant effects.

- Textiles : As a natural dye.

- Agriculture : As a biopesticide due to its antimicrobial properties.

These applications leverage the compound's natural origin and efficacy, promoting sustainable practices across industries .

作用機序

ビオラセインは、複数のメカニズムを通じてその効果を発揮します:

抗がん剤: 活性酸素種を生成し、ミトコンドリア機能を阻害することで、がん細胞のアポトーシスを誘導します.

抗菌剤: 細胞壁合成を阻害し、酸化ストレスを誘発することで、細菌の増殖を抑制します.

抗ウイルス剤と抗真菌剤: 同様の酸化メカニズムを通じて、ウイルスの複製と真菌細胞の完全性を阻害します.

類似の化合物との比較

類似の化合物

インディゴイジン: 抗菌特性を持つ別の細菌色素ですが、ビオラセインの広範囲な活性は持ち合わせていません.

ビオラセインの独自性

ビオラセインの独自性は、その広範囲な生物学的活性と、医学、産業、研究におけるさまざまな用途の可能性にあります . 微生物発酵によって生産できることも、合成染料や抗生物質に比べて持続可能で環境に優しい選択肢となっています .

ビオラセインは、その多面的な用途と、さまざまな科学分野における将来の開発の可能性により、今後も大きな関心を集める化合物です。

類似化合物との比較

Similar Compounds

Indigoidine: Another bacterial pigment with antimicrobial properties but lacks the broad-spectrum activity of violacein.

Prodigiosin: A red pigment with similar anticancer and antimicrobial activities but differs in its chemical structure and biosynthetic pathway.

Pyocyanin: A blue-green pigment produced by Pseudomonas aeruginosa, known for its antibiotic properties but with a different mode of action.

Uniqueness of this compound

This compound’s uniqueness lies in its broad-spectrum biological activities and its potential for diverse applications in medicine, industry, and research . Its ability to be produced through microbial fermentation also makes it a sustainable and eco-friendly option compared to synthetic dyes and antibiotics .

This compound continues to be a compound of great interest due to its multifaceted applications and potential for future developments in various scientific fields.

生物活性

Violacein is a natural pigment produced by certain Gram-negative bacteria, particularly Chromobacterium violaceum. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. The following sections explore these activities in detail, supported by empirical data and case studies.

Antimicrobial Activity

This compound exhibits notable antimicrobial effects against a variety of pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi and protozoa.

- Antibacterial Properties : this compound has shown activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) reported at 5 µg/mL for S. aureus . Additionally, it has been effective against Mycobacterium tuberculosis .

- Antifungal Effects : Research indicates that this compound possesses antifungal properties, with stronger effects observed in its derivative deoxythis compound .

- Synergistic Effects : this compound can enhance the activity of other antibiotics, suggesting potential for combination therapies .

Anticancer Activity

This compound's anticancer properties are particularly compelling, with research indicating significant cytotoxic effects across various cancer cell lines.

- Cell Line Sensitivity : In studies involving human cancer cell lines such as MOLT-4 leukemia and NCI-H460 non-small-cell lung cancer, this compound demonstrated GI50 values ranging from 30 to 60 nM . The compound was also effective against breast (MCF-7), prostate (PC3), and colon (HT29) cancer cells .

- Mechanism of Action : this compound inhibits critical signaling pathways involved in cell proliferation, notably the Akt pathway. This inhibition leads to reduced cell survival and proliferation in cancer cells under both normoxic and hypoxic conditions .

| Cell Line | GI50 (nM) | Notes |

|---|---|---|

| MOLT-4 | 30-60 | Leukemia |

| NCI-H460 | 30-60 | Non-small-cell lung cancer |

| MCF-7 | ~0.1 | Breast cancer |

| T24 | 0.1135 | Bladder cancer |

| 5637 | 0.1129 | Bladder cancer |

Antioxidant and Anti-inflammatory Properties

This compound also exhibits strong antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases.

- Oxidative Stress Reduction : It has been shown to modulate the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes . This property is particularly relevant in the context of viral infections such as COVID-19, where oxidative stress plays a significant role in disease progression.

- Cytokine Modulation : In animal models, this compound has been reported to reduce levels of pro-inflammatory cytokines like TNF-α while increasing anti-inflammatory cytokines like IL-10 . This dual action suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- Cancer Treatment Efficacy : A study evaluating this compound's effects on bladder cancer cell lines T24 and 5637 found that treatment with this compound not only inhibited cell proliferation but also induced apoptosis through caspase activation . The compound's IC50 values were notably low, indicating high potency.

- Immunomodulatory Effects : Research involving mice models demonstrated that this compound could ameliorate symptoms of autoimmune diseases by enhancing regulatory T-cell counts and balancing cytokine production .

- In Vivo Tumor Regression : In subcutaneous tumor models, this compound treatment led to significant tumor regression and increased survival rates in treated mice compared to controls .

特性

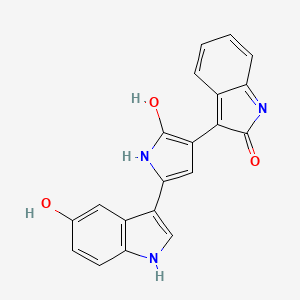

IUPAC Name |

3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl]indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3/c24-10-5-6-15-12(7-10)14(9-21-15)17-8-13(19(25)23-17)18-11-3-1-2-4-16(11)22-20(18)26/h1-9,21,23-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLJIZCPRXXHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=C3)C4=CNC5=C4C=C(C=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028415 | |

| Record name | Violacein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-54-9 | |

| Record name | Violacein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Violacein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIOLACEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJH0DSQ3SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research strongly suggests that violacein's primary target in bacteria is the cytoplasmic membrane. Studies have shown that this compound rapidly permeabilizes bacterial cells like Bacillus subtilis and Staphylococcus aureus, leading to visible damage in the cytoplasmic membrane without affecting the cell wall []. This membrane disruption is likely due to this compound's direct binding to phospholipids, as demonstrated in in vitro experiments with liposomes [].

A: this compound exhibits multistage growth inhibitory activity against Plasmodium falciparum. Chemical genomic profiling (CGP) revealed that this compound disrupts protein homeostasis in the parasite by binding to essential chaperone proteins, PfHsp90 and PfHsp70-1 []. This binding compromises the ATPase and chaperone activities of PfHsp70-1, leading to increased protein unfolding, proteasomal degradation, and ultimately, disruption of the parasite's stress response [].

A: While this compound disrupts protein homeostasis in Plasmodium falciparum, it does not appear to activate the unfolded protein response (UPR) in the parasite []. This suggests a more complex mechanism might be at play and highlights the need for further research to fully understand this compound's specific interactions within the parasite compared to human cells.

A: this compound has a molecular formula of C20H13N3O3 and a molecular weight of 343.3 g/mol [, ].

A: this compound has been characterized using various spectroscopic techniques, including UV-Vis spectrophotometry, Fourier transform infrared spectroscopy (FTIR), and mass spectrometry [, , , ]. These techniques provide information on the functional groups present in the molecule, its vibrational modes, and its fragmentation pattern, respectively.

A: this compound exhibits varying stability depending on factors such as temperature, pH, and light exposure. Studies indicate that this compound is more stable under low temperatures, neutral pH, and dark conditions []. The presence of reducing agents and certain food additives, such as sucrose, xylose, and glucose, can also enhance its stability [].

A: Research indicates that the presence of Ba2+, Mn2+, Ni2+, and Co2+ ions contributes to maintaining this compound stability [].

A: Yes, studies have shown that the addition of formic acid to the culture medium of Chromobacterium violaceum can enhance this compound production by up to 20% []. This enhancement is attributed to the induction of the quorum-sensing (QS)-related gene cviI, leading to increased expression of the vio gene cluster responsible for this compound biosynthesis [].

A: Yes, researchers have successfully achieved heterologous production of this compound by introducing the vioABCDE gene cluster from Chromobacterium violaceum into other bacterial hosts like Escherichia coli [, , , , , ]. This approach offers advantages in terms of genetic manipulation and scalability for potential industrial applications.

ANone: Due to its diverse biological activities, this compound holds promise for various applications:

- Antibacterial agent: this compound exhibits potent activity against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) [, , , ].

- Anticancer agent: this compound demonstrates anti-proliferative effects against various cancer cell lines, including colon, breast, head and neck, leukemia, and urinary bladder cancer [, , , , ].

- Anti-parasitic agent: this compound shows promising activity against the malaria parasite Plasmodium falciparum, including drug-resistant strains [, ].

- Antioxidant: this compound exhibits strong antioxidant activity, effectively scavenging free radicals like DPPH and hydroxyl radicals [, ].

A: Research exploring the structure-activity relationship (SAR) of this compound and its derivatives against Plasmodium falciparum revealed that even minor structural changes can significantly impact its antiparasitic activity []. This highlights the importance of further research to optimize the structure of this compound for enhanced efficacy against specific targets.

A: To enhance this compound's solubility and bioavailability, researchers have explored encapsulation techniques using nanoparticles. One such approach involves the formation of chitosan-tripolyphosphate (Cs-TPP) nanoparticles, successfully encapsulating this compound and achieving a minimum particle size of 149.0 nm []. This nano-sized formulation improves this compound's solubility in biological fluids and water, paving the way for safer and more effective applications [].

ANone: Various in vitro assays have been employed to assess this compound's biological activity:

- Antibacterial activity: Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays are commonly used to determine this compound's potency against different bacterial strains [, , ].

- Anticancer activity: Cell viability assays, such as the sulphorhodamine B assay, are used to evaluate this compound's ability to inhibit the growth of cancer cells []. Additionally, cell cycle analysis, apoptosis assays, and studies on cell survival pathways provide insights into this compound's mechanism of action in cancer cells [, ].

- Antioxidant activity: DPPH and ABTS radical scavenging assays are widely used to quantify this compound's antioxidant capacity [, ].

ANone: Yes, this compound has shown promising results in animal models:

- Anti-diarrheal and ulcer-protective activity: In Wistar rats, this compound exhibited significant anti-diarrheal and ulcer-protective effects, comparable to standard drugs like atropine and lansoprazole []. This compound's ability to reduce intestinal transit, delay gastric emptying, and inhibit enteropooling contributes to its therapeutic potential for gastrointestinal disorders [].

- Antifungal activity: In red-backed salamanders (Plethodon cinereus) infected with the lethal fungus Batrachochytrium dendrobatidis, the presence of this compound-producing bacteria on the skin was strongly associated with survival [].

- Anticancer activity: In a subcutaneous mouse model of head and neck squamous cell carcinoma (HN5), this compound treatment led to tumor regression and increased survival [].

A: While this compound demonstrates potent activity against various pathogens, the development of resistance is a concern. Studies have shown that some bacterial strains, like Serratia marcescens, Pantoea agglomerans, and Enterobacter asburiae, can degrade this compound, potentially leading to resistance []. Further research is crucial to understand and mitigate potential resistance mechanisms to this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。